Temporin-1Ca
Description
Overview of Host Defense Peptides (HDPs) and Antimicrobial Peptides (AMPs) in Innate Immunity
Host Defense Peptides (HDPs), which include the more specific category of Antimicrobial Peptides (AMPs), are fundamental components of the innate immune system across a vast range of organisms, from microbes to humans. nih.gov These small, gene-encoded molecules are a first line of defense against invading pathogens such as bacteria, fungi, and viruses. nih.govweizmann.ac.ilresearchgate.net A key characteristic of many HDPs is their cationic nature, meaning they carry a net positive charge, and an amphipathic structure, allowing them to interact with and disrupt the negatively charged cell membranes of microbes. ubc.caimrpress.com Beyond their direct antimicrobial actions, HDPs are increasingly recognized for their immunomodulatory functions, bridging the innate and adaptive immune responses. nih.govubc.camdpi.com They can influence a variety of cellular processes, including inflammation, wound healing, and the recruitment of immune cells. nih.govubc.ca
Genesis and Significance of Amphibian Skin Secretions as a Source of Bioactive Peptides
The skin of amphibians is a remarkable evolutionary adaptation, serving not only as a protective barrier but also as a sophisticated chemical defense system. researchgate.netfrontiersin.orgmdpi.com It is replete with granular glands that synthesize and secrete a diverse arsenal (B13267) of bioactive substances, including biogenic amines, alkaloids, and a vast array of peptides. researchgate.netfrontiersin.orgmdpi.com These secretions are crucial for the frog's survival, offering protection against predators and microbial infections in their often pathogen-rich environments. researchgate.netmdpi.com The peptides found in these secretions are particularly noteworthy for their potent and varied biological activities. mdpi.com Among these are numerous families of AMPs, each with distinct structural features and antimicrobial spectra. imrpress.commdpi.com The study of these amphibian-derived peptides has provided invaluable insights into novel mechanisms of antimicrobial action and has presented a rich pipeline for the discovery of new therapeutic leads. imrpress.com
Positioning of the Temporin Family within the Broader AMP Landscape
Within the diverse world of amphibian AMPs, the temporin family stands out for several key reasons. conicet.gov.arnih.gov First identified in the European red frog, Rana temporaria, temporins are among the shortest known AMPs, typically consisting of 10 to 14 amino acid residues. nih.govplos.orgresearchgate.net They are characterized by a high content of hydrophobic amino acids and are C-terminally amidated, a common feature that enhances their stability and activity. conicet.gov.arnih.gov While most temporins carry a low net positive charge (often +1 or +2), some members can be neutral or even negatively charged. conicet.gov.ar The primary mechanism of action for many temporins involves the disruption of microbial cell membranes, often adopting an α-helical conformation in the membrane environment. conicet.gov.arird.fr Initially recognized for their potent activity against Gram-positive bacteria, including antibiotic-resistant strains, some temporins have also demonstrated efficacy against Gram-negative bacteria, fungi, and even parasites. conicet.gov.arplos.orgird.fr
Historical Context and Initial Discovery of Temporin-1Ca
The journey to identifying this compound began with broader investigations into the antimicrobial properties of amphibian skin. The temporin family of peptides was first described in 1996 following the analysis of skin secretions from the European red frog, Rana temporaria. conicet.gov.arnih.gov This initial discovery paved the way for the exploration of skin secretions from other frog species. This compound, along with four other related temporin peptides (1Cb, 1Cc, 1Cd, and 1Ce), was subsequently isolated from the skin of the North American green frog, Rana clamitans (now classified as Lithobates clamitans). nih.govuniprot.org This discovery was significant as it expanded the known members of the temporin family and highlighted the diversity of these peptides even among different frog species. The isolation of this compound and its counterparts from Rana clamitans further underscored the hypothesis that the distribution and specific amino acid sequences of skin antimicrobial peptides can be valuable tools in the classification and evolutionary study of Ranid frogs. nih.gov
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
FLPFLAKILTGVL |
Origin of Product |
United States |
Molecular Origin and Structural Characterization of Temporin 1ca
Biosynthesis and Precursor Processing Pathways of Temporin-1Ca
The biosynthesis of this compound follows a pathway typical for many antimicrobial peptides secreted from frog skin. mdpi.com These peptides are initially synthesized as larger precursor proteins, known as prepropeptides, which undergo a series of processing steps to yield the final, active peptide. mdpi.com
The precursor protein is a tripartite structure containing:
A Signal Peptide: This N-terminal sequence directs the precursor protein into the secretory pathway. It is highly conserved among related species. mdpi.com
An Acidic Propiece (Spacer Region): Following the signal peptide, this region is typically acidic in nature. mdpi.com
The Mature Peptide Sequence: This is the sequence of the final, active this compound. At the junction between the acidic propiece and the mature peptide, there is typically a specific cleavage site, often a Lys-Arg sequence, which is recognized by propeptide convertase enzymes. mdpi.complos.org These enzymes cleave the precursor to release the mature peptide.
Post-Translational Modifications and Their Implications for this compound Structure
After the precursor protein is synthesized through translation, it undergoes crucial chemical changes known as post-translational modifications (PTMs). For this compound, the most significant PTM is C-terminal α-amidation .
This modification is characteristic of the temporin family. conicet.gov.arfrontiersin.orgnih.gov The precursor peptide contains a glycine (B1666218) residue at the C-terminus, which acts as a donor for the amide group. plos.org Specific enzymes catalyze the removal of the glycine, leaving the preceding amino acid—in this case, leucine—with an amidated carboxyl terminus (-CONH₂). This amidation neutralizes the negative charge of the C-terminal carboxyl group, which can enhance the peptide's ability to interact with and disrupt microbial membranes.
Conformational Analysis of this compound in Membrane-Mimetic Environments
The three-dimensional structure of this compound is highly dependent on its environment. This conformational flexibility is a hallmark of many membrane-active peptides, including temporins.
In an aqueous (water-based) solution, this compound is largely unstructured, adopting a random coil conformation. mdpi.comtandfonline.com However, when it encounters a hydrophobic or membrane-like environment, it undergoes a significant structural change. frontiersin.orgnih.gov This transition is a key aspect of its mechanism of action.
Elucidation of Alpha-Helical Conformation
In the presence of membrane-mimetic media, such as trifluoroethanol (TFE) solutions or sodium dodecyl sulphate (SDS) micelles, this compound folds into a well-defined α-helical structure. frontiersin.orgmdpi.comacs.orgnih.gov This induced helix is amphipathic, meaning it has distinct hydrophobic and hydrophilic faces. conicet.gov.arresearchgate.net The hydrophobic side, rich in nonpolar amino acids, is thought to insert into the lipid core of the target membrane, while the hydrophilic side, containing any charged or polar residues, remains at the membrane-water interface. acs.orgmdpi.com This amphipathic α-helical conformation is considered essential for the peptide's ability to perturb and permeabilize cell membranes. nih.govresearchgate.net
Dynamics of Structure-Membrane Interactions
The interaction of temporins like this compound with bacterial membranes is a dynamic process. The initial contact is often driven by electrostatic attraction between the peptide's net positive charge and the negatively charged components of microbial membranes, such as phosphatidylglycerol. acs.org
Following this initial binding, the peptide transitions from its random coil state to an α-helical conformation and orients itself parallel to the membrane surface. nih.govresearchgate.net As more peptide molecules accumulate on the membrane, they can aggregate and insert into the lipid bilayer. frontiersin.orgmdpi.com This insertion disrupts the membrane's structural integrity, potentially through various proposed mechanisms like the "carpet" model, where the peptides disrupt the membrane in a detergent-like manner. nih.gov This disruption ultimately leads to the permeabilization of the membrane. mdpi.com Studies on related temporins have shown that factors like hydrophobicity and the ability to aggregate on the membrane surface are critical determinants of their activity. frontiersin.orgnih.govmdpi.com
Biological Activities and Preclinical Therapeutic Potential of Temporin 1ca and Analogs
Comprehensive Antimicrobial Spectrum and Potency Assessment
Temporins exert their antimicrobial effect primarily by interacting with and disrupting the integrity of microbial cell membranes. nih.govresearchgate.net Their amphipathic α-helical structure allows them to permeate the lipid bilayer, leading to membrane destabilization and cell death. researchgate.netplos.org
Temporin-1Ca and its related peptides demonstrate significant potency against Gram-positive bacteria. researchgate.netuniprot.org The initial isolation of this compound identified its growth-inhibitory activity against Staphylococcus aureus. nih.govuniprot.org The broader temporin family is known for its effectiveness against a range of Gram-positive pathogens, including clinically significant antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. researchgate.netmedchemexpress.com
Analogs like Temporin A are highly active against Gram-positive bacteria, while modifications to other temporins, such as Temporin B, have been shown to maintain or enhance this activity. plos.org For instance, the Temporin B analog TB-YK retains potent activity against Gram-positive strains. plos.org Another analog, [G10K]-SHa, demonstrated a four-fold increase in activity against Enterococcus faecalis compared to its parent peptide, Temporin-SHa. mdpi.com
| Peptide/Analog | Target Organism (Gram-Positive) | Activity Metric | Result | Citation(s) |
| This compound | Staphylococcus aureus | Growth Inhibition | Active | nih.govuniprot.org |
| Temporin A | Staphylococcus aureus Cowan 1 | Lethal Concentration (LC) | 2.3 µM | researchgate.net |
| Temporin A | Gram-positive bacteria (general) | Min. Inhibitory Conc. (MIC) | 10–30 µg/ml | plos.org |
| [G10K]-SHa | Enterococcus faecalis DSM 2570 | Min. Inhibitory Conc. (MIC) | 4-fold > parent | mdpi.com |
| TB-YK | Gram-positive bacteria (general) | Min. Inhibitory Conc. (MIC) | Active | plos.org |
While the temporin family is most effective against Gram-positive bacteria, some members and their analogs exhibit activity against Gram-negative pathogens. researchgate.net The activity is often weaker due to the protective outer membrane of Gram-negative bacteria. mdpi.com Initial studies showed that this compound possesses growth-inhibitory capabilities against Escherichia coli. nih.gov
However, many natural temporins, like Temporin A and B, are only weakly active or inactive against Gram-negative species. researchgate.netplos.org To overcome this limitation, researchers have designed analogs with enhanced potency. For example, Temporin L is a notable exception within the family, showing effectiveness against both Gram-positive and Gram-negative bacteria. plos.org Furthermore, the synthetic Temporin B analog, TB-YK, was found to act synergistically with Temporin A, resulting in significant activity against Gram-negative bacteria. plos.org Similarly, the [G10K]-SHa analog showed a four-fold improvement in activity against Enterobacter cloacae compared to its parent peptide. mdpi.com
| Peptide/Analog | Target Organism (Gram-Negative) | Activity Metric | Result | Citation(s) |
| This compound | Escherichia coli | Growth Inhibition | Active | nih.gov |
| Temporin A | Escherichia coli D21 | Lethal Concentration (LC) | 11.9 µM | researchgate.net |
| Temporin A | Gram-negative bacteria (general) | Min. Inhibitory Conc. (MIC) | 125–400 µg/ml | plos.org |
| Temporin L | Gram-negative bacteria (general) | Antibacterial Activity | Active | plos.org |
| TA + TB-YK | Gram-negative bacteria (general) | Synergistic Activity | Active | plos.org |
| [G10K]-SHa | Enterobacter cloacae DSM 30054 | Min. Inhibitory Conc. (MIC) | 4-fold > parent | mdpi.com |
The biological activity of the temporin family extends to fungi and yeasts. imrpress.com this compound was shown to be active against the opportunistic yeast Candida albicans in early studies. nih.gov Other members of the family, including Temporin A and various synthetic analogs, have also demonstrated potent antifungal properties. medchemexpress.comconicet.gov.ar
The analog Temporin-SHa has been identified as a promising candidate against fluconazole-resistant Candida albicans biofilms. mdpi.commdpi.com Studies on Temporin B analogs, such as TB_KKG6K, have revealed their efficacy in inhibiting the growth of pathogenic yeasts and killing both planktonic and sessile C. albicans cells. mdpi.com
| Peptide/Analog | Target Organism (Fungus/Yeast) | Activity Metric | Result | Citation(s) |
| This compound | Candida albicans | Growth Inhibition | Active | nih.gov |
| Temporin A | Candida albicans | Antifungal Activity | Active | medchemexpress.com |
| Temporin-SHa | Candida albicans (fluconazole-resistant) | Anti-biofilm Activity | Active | mdpi.commdpi.com |
| TB_KKG6K | Candida albicans | Growth Inhibition | Active | mdpi.com |
Research has indicated the potential of temporins as antiprotozoal agents. researchgate.net While specific studies on this compound are limited, investigations into its analogs have shown promising results. The temporin family has been noted for its potential activity against the protozoan parasite Leishmania spp. researchgate.net
Detailed studies on Temporin-SHa and its lysine-substituted analog, [K3]SHa, have confirmed their potent activity against a range of trypanosomatids, including Leishmania and Trypanosoma. plos.org These peptides exert their leishmanicidal effects through a membranolytic mechanism, causing rapid membrane permeabilization and depolarization. plos.org [K3]SHa was found to be effective against antimony-resistant L. infantum and also demonstrated intramacrophagic activity. plos.org
Temporins and their analogs have emerged as potential antiviral compounds. frontiersin.org The antiviral mechanism often involves direct interaction with the viral envelope or interference with viral attachment to host cells. frontiersin.orgmdpi.com
Several temporin family members have shown efficacy against various viruses. Temporin-SHa exhibits virucidal activity against Herpes Simplex Virus type 1 (HSV-1). nih.gov Temporin G has been found to inhibit the replication of HSV-1 and John Cunningham polyomavirus (JCPyV) by affecting the early stages of the viral life cycle and interacting directly with viral particles. mdpi.com Similarly, Temporin L and analogs of Temporin-1CEb have demonstrated significant antiviral activity, particularly against HSV-1. uniprot.orgfrontiersin.org
Antiprotozoal Activities
Investigations into Antitumor Activity in Preclinical Models
In addition to their antimicrobial properties, many AMPs, including temporins, possess antitumor activity, which is often attributed to their ability to selectively target and disrupt the negatively charged membranes of cancer cells. mdpi.com Preclinical studies have explored the anticancer potential of various temporin analogs.
Analogs of Temporin A have shown antiproliferative effects against human breast cancer cell lines (MCF-7). mdpi.commdpi.com Temporin-SHa has also demonstrated anticancer activity against several cell lines, including human breast cancer (MCF-7), cervical cancer (HeLa), and non-small-cell lung cancer (NCI-H460). nih.gov
To enhance this activity, second-generation analogs of Temporin-SHa have been synthesized. The analog [G10f]-SHa, which features a D-Phe substitution, showed potent anticancer activity against a panel of cancer cells including lung (A549), skin (MNT-1), prostate (PC-3), pancreatic (MiaPaCa-2), and breast (MCF-7) cancer cell lines, with IC50 values in the low micromolar range. mdpi.com Another analog, [G10K]-SHa, also possessed good anticancer activity. mdpi.com
| Peptide/Analog | Cancer Cell Line | Activity Metric | Result | Citation(s) |
| Temporin A Analogs | MCF-7 (Breast) | Antiproliferative | Active | mdpi.commdpi.com |
| Temporin-SHa | MCF-7 (Breast) | IC50 | 14.5 µM | nih.gov |
| Temporin-SHa | HeLa (Cervical) | IC50 | 18.4 µM | nih.gov |
| [G10f]-SHa | A549, MNT-1, PC-3, MiaPaCa-2, MCF-7 | IC50 | 3.6–6.8 µM | mdpi.com |
| [G10K]-SHa | Various Cancer Cells | Anticancer Activity | Active | mdpi.com |
Cytotoxic Effects on Cancer Cell Lines in vitro
This compound and its analogs have demonstrated significant cytotoxic effects against a variety of cancer cell lines in laboratory settings. These peptides often induce rapid, dose-dependent cell death. For instance, Temporin-1CEa, a closely related peptide, has been shown to be cytotoxic to all twelve human carcinoma cell lines tested in one study, with breast cancer cells (MCF-7) being the most sensitive. nih.govplos.org This rapid cytotoxic activity was observed within just one hour of incubation. plos.orgnih.gov
The mechanism of this cytotoxicity is primarily attributed to the disruption of the cancer cell membrane. plos.orgnih.gov Electron microscopy has revealed profound morphological changes in cancer cells exposed to temporins, including membrane breakage and subsequent leakage of intracellular contents. plos.orgmdpi.com This membrane-disrupting property leads to several downstream effects that contribute to cell death, including:
Increased Membrane Permeability: Temporins cause an elevation in plasma membrane permeability, allowing for the influx of substances that are normally excluded. plos.orgnih.goviiitd.edu.in
Phosphatidylserine (B164497) Exposure: The peptides induce the exposure of phosphatidylserine on the outer surface of the cell membrane, a hallmark of early apoptosis. plos.orgnih.gov
Transmembrane Potential Depolarization: A rapid depolarization of the cancer cell's transmembrane potential is another key consequence of temporin interaction. plos.orgnih.gov
Intracellular Calcium Elevation: Temporin-1CEa has been shown to evoke an increase in intracellular calcium ions. plos.orgnih.gov
Mitochondrial Dysfunction: The peptides can cause a collapse of the mitochondrial membrane potential and lead to an overproduction of reactive oxygen species (ROS). plos.orgnih.govresearchgate.net
The cytotoxic effects of Temporin-1CEa on various cancer cell lines are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 30-60 | mdpi.com |
| MDA-MB-231 | Breast Cancer | Not specified | plos.org |
| Bcap-37 | Breast Cancer | Not specified | iiitd.edu.inresearchgate.net |
| A375 | Melanoma | Not specified | mdpi.com |
| LNCaP | Prostate Cancer | Not specified | semanticscholar.org |
Differential Selectivity Towards Malignant vs. Non-Malignant Cells
A crucial aspect of the therapeutic potential of temporins is their ability to selectively target cancer cells while exhibiting lower toxicity towards normal, healthy cells. nih.govconicet.gov.ar Several studies have highlighted this differential selectivity. For example, Temporin-1CEa displayed potent antitumor activity against various cancer cell lines but had no significant cytotoxic effect on normal human umbilical vein smooth muscle cells (HUVSMCs) at the same concentrations. nih.gov Similarly, it showed a lower hemolytic effect on human erythrocytes. nih.gov
The basis for this selectivity is thought to lie in the differences in membrane composition between cancerous and non-cancerous cells. Cancer cell membranes often have a higher negative charge and different lipid composition compared to normal cells, which may facilitate the electrostatic attraction and insertion of the cationic temporin peptides. mdpi.com
| Peptide | Normal Cell Line | Cancer Cell Line | Selectivity Index (SI) | Reference |
| Temporin-1CEa | HFFF2 | LNCaP | 1.33 | semanticscholar.org |
| K2K3W15-COOH | HFFF2 | LNCaP | 1.67 | semanticscholar.org |
Immunomodulatory Functions and Host Response Modulation
Beyond their direct cytotoxic effects on cancer cells, temporins also exhibit immunomodulatory functions that can contribute to an anti-tumor response. conicet.gov.arcubanscientist.org These peptides can interact with the host's immune system, influencing cellular behavior and inflammatory responses.
Interaction with Host Receptors and Signaling Pathways
Temporins can act as signaling molecules by interacting with specific host cell receptors. A key receptor identified for some temporins, like Temporin A, is the formyl peptide receptor-like 1 (FPRL1), a G-protein coupled receptor found on phagocytic leukocytes. nih.govnih.gov The interaction with FPRL1 can initiate a cascade of intracellular signaling events. nih.gov
Furthermore, Temporin-1CEa has been shown to bind to lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. mdpi.comnih.gov This interaction can neutralize the inflammatory effects of LPS. nih.gov The binding of Temporin-1CEa to LPS can downregulate the MyD88-dependent signaling pathway, which is a crucial pathway in the innate immune response triggered by pathogens. mdpi.comnih.gov This modulation of key signaling pathways highlights the peptide's ability to influence the host's immune and inflammatory responses. frontiersin.orgplos.org
Anti-Inflammatory Effects
Temporin-1CEa and its analogs have demonstrated anti-inflammatory properties. nih.gov By binding to LPS, they can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) in macrophages stimulated with LPS. mdpi.comnih.gov This anti-inflammatory activity is achieved by inhibiting the protein expression of nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK), key players in the inflammatory cascade. nih.gov
Chemotactic Properties for Immune Cells
Certain temporins possess chemotactic properties, meaning they can attract immune cells to a specific location. nih.govnih.gov Temporin A, for example, can induce the migration of human monocytes, neutrophils, and macrophages. nih.gov This chemotactic effect is mediated through its interaction with the FPRL1 receptor. nih.govnih.gov The ability to recruit immune cells to the site of a tumor could be a valuable asset in cancer therapy, as it can enhance the host's own immune response against the malignancy. ibidi.combiorxiv.org
Inhibition of Biofilm Formation and Disruption of Pre-formed Biofilms
Bacterial biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. Several temporins have shown the ability to both prevent the formation of biofilms and disrupt already established ones. mdpi.comresearchgate.net For instance, Temporin A has been found to inhibit biofilm formation on polystyrene surfaces and central venous catheters. mdpi.com
Analogs of temporins have also been specifically designed and tested for their anti-biofilm activity. Peptides derived from Temporin-GHa, for example, were effective at inhibiting the formation of Streptococcus mutans biofilms and eradicating mature biofilms of this common oral pathogen. researchgate.net The mechanism behind this anti-biofilm activity is linked to the disruption of the bacterial cell membrane within the biofilm, leading to the leakage of intracellular contents. researchgate.net Similarly, other temporin-derived peptides have demonstrated the ability to inhibit biofilm formation by methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
| Temporin/Analog | Target Microorganism | Activity | Reference |
| Temporin A | Staphylococcus epidermidis | Inhibits biofilm formation | mdpi.com |
| Temporin A | Pseudomonas aeruginosa | Inhibits biofilm formation | mdpi.com |
| Temporin-GHa derivatives | Streptococcus mutans | Inhibits biofilm formation and disrupts mature biofilms | researchgate.net |
| GHa-derived peptides | Methicillin-resistant Staphylococcus aureus (MRSA) | Inhibits biofilm formation | nih.gov |
| Temporin-SHa | Candida albicans | Reduces biofilm growth | researchgate.netmdpi.com |
Mechanistic Insights into Temporin 1ca S Biological Actions
Elucidation of Membrane-Disrupting Mechanisms
The primary mode of action for Temporin-1Ca and other temporins involves the perturbation of the cell membrane's integrity. conicet.gov.arimrpress.com This process is driven by the peptide's amphipathic α-helical structure, which allows it to interact with both the hydrophilic and hydrophobic regions of the membrane. plos.orgvulcanchem.com
Pore Formation Models (e.g., Toroidal Pore, Carpet Mechanism)
The disruption of the microbial cytoplasmic membrane by temporins can occur through various models, including the "carpet-like" mechanism and the formation of toroidal pores. plos.org In the carpet model , the peptides accumulate on the surface of the membrane, and once a threshold concentration is reached, they disrupt the membrane in a detergent-like manner. mdpi.commdpi.com This leads to the formation of transient pores or the complete disintegration of the membrane. imrpress.com
The toroidal pore model suggests that the peptides insert into the membrane and induce the lipid monolayers to bend inward, creating a pore where the water core is lined by both the peptides and the lipid head groups. mdpi.combiorxiv.org This model involves the displacement of the polar heads of the lipid molecules, leading to the formation of a channel through the membrane. mdpi.com The formation of these pores is concentration-dependent and can lead to the leakage of cellular contents. imrpress.com Some studies on temporin analogs suggest that a less-than-perfectly amphipathic structure can facilitate the toroidal pore formation process. nih.gov
Membrane Permeabilization and Lysis Pathways
This compound and its analogs induce rapid membrane permeabilization. plos.orgresearchgate.net This process begins with the electrostatic attraction of the cationic peptide to the negatively charged components of the bacterial membrane. vulcanchem.commdpi.com Following this initial binding, the hydrophobic regions of the peptide insert into the lipid bilayer, leading to membrane destabilization. vulcanchem.com
This destabilization results in increased membrane permeability, allowing the passage of ions and small molecules. plos.orgnih.gov The leakage of cytoplasmic contents ultimately leads to cell lysis and death. vulcanchem.commdpi.com Studies on related temporins have shown that this membrane-disrupting property includes the induction of phosphatidylserine (B164497) exposure on the cell surface and rapid depolarization of the transmembrane potential. plos.orgnih.govnih.gov
Interaction with Bacterial Cell Wall Components (e.g., Lipopolysaccharide)
In Gram-negative bacteria, the outer membrane, which contains lipopolysaccharide (LPS), presents a significant barrier. plos.orgfigshare.com Temporins can interact with LPS, and this interaction can influence their antimicrobial activity. mdpi.complos.org The binding to LPS is often driven by electrostatic interactions. mdpi.com
However, for some temporins, interaction with LPS can lead to self-association and aggregation of the peptides, which may render them inactive and prevent their translocation across the outer membrane to reach the inner cytoplasmic membrane. plos.orgfigshare.com The ability of a temporin to effectively interact with and permeate the LPS layer is crucial for its activity against Gram-negative bacteria. nih.gov Studies on temporin analogs have shown that peptides can be designed to strongly interact with LPS and fold into a specific conformation, such as a kinked helix, upon interaction. nih.gov
Identification of Intracellular Targets and Cellular Processes Affected
While the primary target of this compound is the cell membrane, evidence suggests that once the membrane is compromised, the peptide can enter the cell and affect various intracellular processes. imrpress.com
Interference with Nucleic Acid and Protein Synthesis
Some antimicrobial peptides, after crossing the cell membrane, are thought to interfere with essential intracellular processes such as the synthesis of DNA, RNA, and proteins. oup.comuqu.edu.sa By disrupting these fundamental cellular functions, the peptides can contribute to bacterial cell death. mdpi.com
Modulation of Intracellular Ion Homeostasis (e.g., Ca2+ Leakage)
The disruption of the cell membrane by temporins leads to a loss of control over ion flow, affecting intracellular ion homeostasis. plos.org A key consequence of membrane permeabilization is the leakage of intracellular ions, including calcium (Ca2+). mdpi.comnih.gov Studies on a related temporin, Temporin-1CEa, have demonstrated that it can evoke intracellular calcium ion leakage. plos.orgnih.govnih.gov This disruption of calcium homeostasis can trigger further downstream events that contribute to cell death. plos.orgnih.gov
Induction of Mitochondrial Dysfunction and Oxidative Stress
A key aspect of the biological activity of temporin peptides, likely including this compound, is their ability to induce mitochondrial dysfunction and oxidative stress in target cells. This process is a significant contributor to their cytotoxic effects, particularly against cancer cells.
Research on the closely related peptide, Temporin-1CEa, has demonstrated its capacity to disrupt mitochondrial integrity. mdpi.com Once internalized within a target cell, the peptide can target the mitochondrial membrane. The negative charge of the mitochondrial membrane makes it a preferential target for the cationic temporin peptide. semanticscholar.org This interaction leads to the collapse of the mitochondrial membrane potential (ΔΨm), a critical event in the induction of apoptosis. semanticscholar.orgplos.org The loss of ΔΨm disrupts the normal functioning of the electron transport chain, a fundamental process for cellular energy production. mdpi.com
The disruption of the electron transport chain has a cascading effect, leading to the over-generation of reactive oxygen species (ROS). mdpi.comsemanticscholar.org ROS are chemically reactive molecules containing oxygen, such as superoxide (B77818) anions and hydrogen peroxide. wikipedia.org Under normal physiological conditions, ROS are produced at low levels and are managed by the cell's antioxidant defense systems. wikipedia.org However, the substantial increase in ROS production induced by temporin peptides overwhelms these defenses, resulting in a state of oxidative stress. mdpi.com This oxidative stress can cause widespread damage to cellular components, including lipids, proteins, and DNA, further contributing to cell death. wikipedia.org Studies on doxorubicin-induced apoptosis have similarly highlighted the central role of mitochondria-derived ROS in triggering cell death pathways. mdpi.com The generation of ROS can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein-diacetate (H2DCFDA), which becomes fluorescent upon oxidation by ROS. canvaxbiotech.comresearchgate.net
The table below summarizes the effects of a related temporin peptide, Temporin-1CEa, on mitochondrial membrane potential in different breast cancer cell lines, illustrating the dose-dependent nature of this effect.
| Cell Line | Temporin-1CEa Concentration (µM) | Mitochondrial Membrane Potential (ΔΨm) Disruption |
| MDA-MB-231 | 60-80 | Remarkable loss |
| MCF-7 | 40 | Remarkable loss |
Data derived from studies on Temporin-1CEa and presented here to infer the likely activity of this compound. plos.org
Pathways of Programmed Cell Death Induction in Target Cells
The culmination of mitochondrial dysfunction and oxidative stress is the induction of programmed cell death, primarily through apoptosis. Apoptosis is a regulated process of cell self-destruction that is crucial for tissue homeostasis and the elimination of damaged or cancerous cells. uniklinik-freiburg.defocusontoxpath.com The apoptotic process can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. focusontoxpath.combmbreports.org
Evidence from studies on Temporin-1CEa suggests that it can trigger apoptosis through the intrinsic pathway. mdpi.com The collapse of the mitochondrial membrane potential and the release of pro-apoptotic factors from the mitochondria are key events in this pathway. mdpi.combmbreports.org One of the early signs of apoptosis is the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane. nih.gov Temporin-1CEa has been shown to induce this PS exposure in a dose-dependent manner. nih.gov
Furthermore, the activation of caspases, a family of proteases that execute the apoptotic program, is a central feature of this process. uniklinik-freiburg.denih.gov The intrinsic pathway typically involves the activation of caspase-9, which in turn activates downstream effector caspases like caspase-3. bio-rad-antibodies.com Research on Temporin-1CEa has indicated that the cell death it induces can be either caspase-dependent or caspase-independent, suggesting a complex mechanism that may vary depending on the cell type and the peptide concentration. wikipedia.org In some contexts, high concentrations of temporin peptides may lead to rapid membrane disruption and necrosis, a form of unregulated cell death. mdpi.com
The following table presents the IC50 values of Temporin-1CEa against different cancer cell lines, providing an indication of its cytotoxic potency which is linked to the induction of programmed cell death.
| Cell Line | Cancer Type | Temporin-1CEa IC50 (µM) |
| MDA-MB-231 | Breast Cancer | 31.78 |
| MCF-7 | Breast Cancer | 63.26 |
| LNCaP | Prostate Cancer | Not specified |
Data derived from studies on Temporin-1CEa and its analogs to infer the likely activity of this compound. semanticscholar.orgplos.org
Molecular Basis of Selective Action
A critical feature of many antimicrobial peptides, including those in the temporin family, is their selective toxicity towards microbial and cancerous cells over normal mammalian cells. mdpi.comnih.govconicet.gov.ar This selectivity is a key factor in their potential as therapeutic agents, as it promises high efficacy with minimal side effects. nih.gov
The molecular basis for this selective action is multifactorial. A primary determinant is the difference in membrane composition between target and non-target cells. Cancer cell membranes often have a higher net negative charge compared to the membranes of normal cells, which are typically zwitterionic. mdpi.com This is due to an increased concentration of anionic molecules such as phosphatidylserine and O-glycosylated mucins on the outer leaflet of the cancer cell membrane. The cationic nature of this compound allows for preferential electrostatic interactions with these negatively charged cancer cell membranes. mdpi.com
This initial electrostatic attraction is followed by the insertion of the peptide into the lipid bilayer. The amphipathic nature of temporin peptides, possessing both hydrophobic and hydrophilic regions, facilitates this process. nih.gov Once embedded in the membrane, the peptide can disrupt its integrity through various proposed mechanisms, such as the "carpet-like" model or the formation of toroidal pores, leading to increased membrane permeability and eventual cell lysis. nih.gov
Furthermore, the higher membrane fluidity often observed in cancer cells may also contribute to the selective action of these peptides. In contrast, the presence of cholesterol in the membranes of normal mammalian cells tends to make them more rigid and less susceptible to peptide-induced disruption.
The table below outlines the key molecular features contributing to the selective action of temporin peptides.
| Molecular Feature | Role in Selective Action |
| Cationic Nature of Peptide | Facilitates electrostatic attraction to negatively charged cancer cell membranes. |
| Anionic Surface of Cancer Cells | Provides a preferential target for the cationic peptide. |
| Amphipathic Structure of Peptide | Enables insertion into and disruption of the lipid bilayer of target cells. |
| Membrane Fluidity | Higher fluidity of cancer cell membranes may enhance peptide insertion and activity. |
| Cholesterol Content in Normal Cells | Increases membrane rigidity, making them less susceptible to peptide-induced lysis. |
Information compiled from general knowledge on antimicrobial peptide selectivity and studies on various temporin peptides.
Structure Activity Relationship Sar Studies and Rational Peptide Design for Temporin 1ca
Correlating Amino Acid Sequence Variations with Biological Efficacy
The biological efficacy of temporin peptides is intricately linked to their amino acid sequence. nih.gov Variations in the sequence can significantly alter properties such as hydrophobicity, charge, and amphipathicity, which in turn affect antimicrobial and anticancer activities. mdpi.comnih.gov
Hydrophobicity is a key determinant of the biological activity of temporin peptides. conicet.gov.arnih.gov A high content of hydrophobic residues, which constitutes about 70% of the sequence in many temporins, is a shared characteristic. mdpi.com This feature is critical for the peptides' ability to interact with and disrupt the lipid bilayers of microbial and cancer cell membranes. researchgate.net
Studies on temporin analogs have demonstrated that increasing hydrophobicity can enhance antimicrobial activity. For instance, in a series of temporin-1CEc analogs, hydrophobicity was found to be more influential than cationicity for antibacterial potency. nih.gov However, an excessive increase in hydrophobicity can lead to a decrease in activity, highlighting the need for a balanced profile. nih.gov Furthermore, increased hydrophobicity is often correlated with higher hemolytic activity, meaning a greater propensity to damage red blood cells. nih.govfrontiersin.org Therefore, modulating hydrophobicity is a critical aspect of designing temporin analogs with improved therapeutic indices.
The net positive charge, or cationicity, of temporin peptides plays a significant role in their initial interaction with target cell membranes. researchgate.netfrontiersin.org Most temporins possess a net charge ranging from 0 to +3. nih.govmdpi.com This positive charge facilitates the electrostatic attraction between the peptide and the negatively charged components of bacterial and cancer cell membranes, such as phospholipids (B1166683) and lipopolysaccharides (LPS). mdpi.comimrpress.com
Increasing the cationicity of temporin analogs, often by substituting neutral or acidic amino acids with basic residues like lysine (B10760008) (Lys) or arginine (Arg), has been shown to enhance antimicrobial and anticancer activity. mdpi.comresearchgate.net For example, increasing the positive charge of temporin-1CEb analogs led to improved activity against both Gram-positive and Gram-negative bacteria. mdpi.com Similarly, for temporin-1CEa analogs, a higher positive charge was associated with increased specificity towards cancer cells. mdpi.com However, the relationship is not always linear, and a balance between charge and hydrophobicity is essential for optimal biological activity and selectivity. nih.govresearchgate.net
The specific amino acids at certain positions within the temporin sequence are critical for their biological function. conicet.gov.arnih.gov For instance, the N-terminal region of many temporins contains a conserved FLP- motif, which is important for their activity. nih.gov The presence of bulky hydrophobic residues at specific positions can also significantly influence the peptide's interaction with membranes. mdpi.com
Substitution studies have provided valuable insights into the roles of individual amino acids. For example, replacing the arginine (Arg) at position 7 of Temporin A with the less basic lysine (Lys) was found to decrease its antibacterial activity. mdpi.com In another study, modifications at positions 1 and 10 of Temporin A were shown to impact its antibacterial and antiproliferative properties. mdpi.com These findings underscore the importance of specific residues in defining the activity profile of temporin peptides and guide the design of more potent and selective analogs.
Influence of Charge and Cationicity on Membrane Interaction
Impact of Peptide Length and Amidation on Activity Profiles
The length of temporin peptides, which typically ranges from 8 to 17 amino acids, is another important factor influencing their biological activity. researchgate.netnih.gov The length of the peptide must be sufficient to span the hydrophobic core of the target cell membrane, a concept known as the "hydrophobic mismatch" principle. ub.edu Studies on synthetic peptides have shown a clear length-dependent antimicrobial activity, where a minimum length is required for the peptide to be effective. ub.edu
The C-terminal amidation is a common post-translational modification in temporins and is generally considered crucial for their activity. researchgate.netmdpi.com Amidation removes the negative charge of the C-terminal carboxyl group, thereby increasing the net positive charge and enhancing the peptide's interaction with negatively charged membranes. semanticscholar.org The absence of C-terminal amidation in some temporin-1CEa analogs resulted in decreased cytotoxicity against both normal and cancerous cell lines. semanticscholar.org
Strategies for Designing Temporin-1Ca Analogs with Improved Efficacy and Selectivity
The knowledge gained from SAR studies has paved the way for the rational design of this compound analogs with improved therapeutic properties. conicet.gov.armdpi.commdpi.comimrpress.comresearchgate.netnih.govnih.govarxiv.org The primary goals of these design strategies are to enhance antimicrobial and anticancer efficacy while minimizing toxicity to host cells.
De novo design involves creating entirely new peptide sequences based on the structural and functional principles learned from natural peptides like this compound. mdpi.commdpi.comresearchgate.netnih.govnih.gov This approach allows for the systematic optimization of key parameters such as hydrophobicity, charge, helicity, and amphipathicity.
One common strategy is to modify the amino acid sequence to achieve a better balance between hydrophobicity and cationicity. researchgate.netnih.gov For example, by systematically substituting amino acids, researchers have designed temporin analogs with broad-spectrum antibacterial activity and low hemolytic effects. mdpi.com Another approach involves the incorporation of unnatural amino acids to enhance stability and activity. nih.gov Sequence optimization can also focus on increasing the peptide's α-helical content, as the α-helical conformation is often the active form of the peptide when interacting with membranes. researchgate.net
Table of Research Findings on this compound and its Analogs
| Peptide/Analog | Modification | Key Finding | Reference |
|---|---|---|---|
| Temporin-1CEb analog (L-K6) | Increased positive charge | More active against Gram-negative and Gram-positive bacteria with reduced hemolytic activity. | mdpi.com |
| Temporin-1CEa analog (LK3) | Increased positive charge, moderate hydrophobicity | Enhanced cancer cell specificity and reduced hemolytic activity. | mdpi.com |
| Temporin-1CEc analogs (2K2L, 2K4L) | Modulation of hydrophobicity and cationicity | Broad-spectrum antibacterial activity with low to moderate hemolytic effect. | mdpi.comresearchgate.net |
| Temporin-1CEa analog (K2K3W15-COOH) | Increased positive charge, non-amidated C-terminus | Reduced cytotoxicity but improved in vitro selectivity index against prostate cancer cells. | semanticscholar.org |
| Temporin A analog (DTTyr10) | Replacement of Ser10 with Tyr | Showed the greatest selectivity towards MCF-7 breast cancer cells. | mdpi.com |
| Temporin A analog (DT4F) | Replacement of Phe1 with fluorinated Phe | Most effective antibacterial agent among the tested analogs. | mdpi.com |
| Temporin-FLb | Truncation of Temporin-FL | Reduced α-helicity and antimicrobial potency but lower cytotoxicity. | frontiersin.org |
| [Pro(3)]TL | Substitution of Gln3 with Pro in Temporin L | Slightly reduced hemolytic activity and a stable helical conformation. | nih.gov |
Incorporation of Unnatural Amino Acids and Non-Standard Modifications
The exploration of unnatural amino acids and non-standard modifications in temporin analogues has been a key strategy to enhance their therapeutic potential. These modifications aim to improve antimicrobial activity, selectivity, and stability.
One area of focus has been the substitution of proteinogenic amino acids with their non-standard counterparts. For instance, in studies on Temporin A, researchers have investigated the impact of replacing the arginine residue at position 7 with unnatural amino acids like ornithine (Orn), citrulline (Cit), 2,4-diaminobutyric acid (Dab), and 2,3-diaminopropionic acid (Dap). mdpi.comresearchgate.net This research aims to understand how the basicity and side-chain length of the amino acid at this position influence antibacterial activity. mdpi.comresearchgate.net Findings from these studies on Temporin A analogues can provide valuable insights for potential modifications to this compound.
Another approach involves the incorporation of fluorinated amino acids. For example, in one study, the phenylalanine at position 1 of Temporin A was replaced by a fluorinated version. mdpi.com Fluorinated amino acids can enhance the hydrophobicity and steric bulk of a peptide, which may lead to increased stability against proteolytic degradation. beilstein-journals.org
The table below summarizes some examples of unnatural amino acids and non-standard modifications that have been explored in temporin research.
| Modification Type | Example Amino Acid/Modification | Potential Effect on Peptide | Relevant Temporin Studied |
| Unnatural Amino Acids | Ornithine (Orn) | Altered basicity and side-chain length | Temporin A mdpi.comresearchgate.net |
| 2,4-diaminobutyric acid (Dab) | Altered basicity and side-chain length | Temporin A mdpi.comresearchgate.net | |
| Fluorinated Phenylalanine | Increased hydrophobicity and stability | Temporin A mdpi.com | |
| Non-Standard Modifications | C-terminal amidation | Neutralizes C-terminal charge, influences membrane interaction | General to many temporins conicet.gov.ar |
These examples, primarily from studies on other temporins, highlight the diverse strategies available for the rational design of this compound analogues with improved properties.
Branched Peptide Constructs and Dimeric Forms
To amplify the therapeutic efficacy of temporins, researchers have explored the development of branched and dimeric peptide structures. These constructs can lead to an accumulation of active peptide units, potentially enhancing their antimicrobial and antibiofilm activities. researchgate.netnih.gov
A study on a Temporin-1CEh analogue, T1CEh-KKPWW2, utilized a branched structure to allow the active units of the peptide to accumulate. nih.gov While this modification led to an increase in hemolytic activity, its stable antibacterial properties made it a promising candidate for further investigation. nih.gov This approach of creating branched structures could be applied to this compound to potentially increase its local concentration at the site of infection.
Dimerization represents another strategy to enhance the activity of temporins. Research on Temporin A involved the synthesis of a dimeric derivative using 3-N,N-di(3-aminopropyl)amino propanoic acid (DAPPA) as a branching unit. nih.gov This novel dimeric analogue (TAd) demonstrated improved antibacterial properties, particularly against Gram-negative bacteria like E. coli, when compared to its monomeric form. nih.gov The enhanced activity of the dimeric form was correlated with an increase in the net positive charge of the molecule. nih.gov
The table below outlines the different types of constructs and their observed effects in temporin studies.
| Construct Type | Example | Observed Effect | Temporin Studied |
| Branched Peptide | T1CEh-KKPWW2 | Increased accumulation of active units, enhanced antibacterial activity, but also increased hemolysis. nih.gov | Temporin-1CEh nih.gov |
| Dimeric Form | TAd (Temporin A dimer) | Improved antibacterial activity, especially against Gram-negative bacteria; increased net positive charge. nih.gov | Temporin A nih.gov |
Enhancing Stability Against Proteolytic Degradation
A significant hurdle in the therapeutic application of peptides is their susceptibility to degradation by proteases. researchgate.net To overcome this, various strategies have been employed to enhance the stability of temporins, which could be applicable to this compound.
One common approach is the substitution of L-amino acids with their D-enantiomers. The introduction of D-amino acids can render the peptide less recognizable to proteases, thereby increasing its stability. For instance, in an analogue of temporin B (TB_KKG6K), the replacement of L-lysine with D-lysine was explored to increase proteolytic stability without significantly altering its antimicrobial activity. mdpi.com Similarly, studies on temporin L have shown that replacing certain amino acids with their D-isomers can significantly reduce the peptide's degradation. researchgate.net
Another strategy involves the incorporation of unnatural or modified amino acids. For example, the use of highly fluorinated amino acids has been shown to stabilize peptides against proteolytic degradation. beilstein-journals.org This is often attributed to the increased hydrophobicity and steric hindrance provided by the fluorinated residues, which can shield the peptide backbone from protease attack. beilstein-journals.org
Furthermore, N-terminal acylation has been investigated as a method to improve serum stability. In a study on temporin-1CEb derivatives, acylation with fatty acids like valeric acid substantially increased the stability of the peptides in human serum compared to their non-acylated parent molecules. mdpi.com
The table below summarizes key strategies used to enhance the proteolytic stability of temporins.
| Strategy | Example | Mechanism of Action | Temporin Studied |
| D-Amino Acid Substitution | Replacement of L-lysine with D-lysine | Reduces recognition by proteases. mdpi.com | Temporin B analogue (TB_KKG6K) mdpi.com |
| Replacement of various amino acids with their D-isomers | Acts as helix breakers, altering conformation and reducing protease accessibility. researchgate.net | Temporin L researchgate.net | |
| N-terminal Acylation | Acylation with valeric acid | Increases stability in human serum. mdpi.com | Temporin-1CEb derivatives mdpi.com |
These modification strategies provide a toolbox for the rational design of this compound analogues with enhanced stability, a critical factor for their potential development as therapeutic agents.
Synergistic and Combinatorial Approaches with Temporin 1ca
Enhancement of Antimicrobial Activity in Conjunction with Conventional Antibiotics
The synergistic potential of temporins, including Temporin-1Ca, with conventional antibiotics has been a key area of investigation. conicet.gov.arvulcanchem.com This combined approach often results in a significant potentiation of their antimicrobial effects. oup.com The primary mechanism proposed for this synergy is the ability of temporins to disrupt the bacterial membrane, which in turn facilitates the entry of conventional antibiotics to their intracellular targets. frontiersin.orgplos.org
Research has demonstrated that temporins can act synergistically with various classes of antibiotics against both Gram-positive and Gram-negative bacteria. plos.org For instance, Temporin A has been shown to work in synergy with β-lactam antibiotics like imipenem (B608078). oup.complos.orgnih.gov The degree of synergy is often quantified using the Fractional Inhibitory Concentration Index (FICI), where a value of ≤ 0.5 indicates a synergistic relationship. oup.com Studies combining temporin A with co-amoxiclav and imipenem have reported FICI values of 0.312. oup.com While specific data for this compound is part of a broader research area, the findings for other temporins highlight the potential of this peptide family.
Table 1: Synergistic Activity of Temporins with Conventional Antibiotics
| Temporin | Antibiotic | Target Organism | FIC Index | Outcome |
|---|---|---|---|---|
| Temporin A | Co-amoxiclav | E. faecalis | 0.312 | Synergy oup.com |
| Temporin A | Imipenem | E. faecalis | 0.312 | Synergy oup.com |
| Temporin A | Gentamicin | S. aureus biofilm | - | Enhanced Activity mdpi.comnih.gov |
| Temporin L | Piperacillin | E. coli strains | - | Synergy vulcanchem.com |
| Temporin L | Imipenem | E. coli strains | - | Synergy vulcanchem.com |
Strategies for Overcoming Microbial Resistance through Combination Therapies
Combination therapies that include temporins present a viable strategy for combating bacteria that have developed resistance to conventional antibiotics. plos.org The membrane-disrupting mechanism of action of temporins is a key advantage, as it is less prone to the common resistance mechanisms that bacteria develop against traditional antibiotics. vulcanchem.com
By compromising the integrity of the bacterial membrane, temporins can re-sensitize resistant strains to antibiotics that were previously ineffective. plos.org For example, the combination of Temporin A with a modified Temporin B has been shown to be active against methicillin-resistant strains of S. aureus (MRSA). nih.gov This approach could extend the clinical utility of existing antibiotics and provide a much-needed tool in the fight against infections caused by MDR organisms. plos.org
Co-administration with Anti-Biofilm Agents and Quorum Sensing Inhibitors
Bacterial biofilms pose a significant clinical challenge due to their high resistance to antimicrobial treatments. nih.gov Temporins have demonstrated the ability to not only kill free-floating planktonic bacteria but also to inhibit the formation of biofilms and disrupt established ones. mdpi.commdpi.comresearchgate.net This anti-biofilm activity can be significantly enhanced when temporins are used in combination with other anti-biofilm agents. nih.gov
Quorum sensing (QS) is a system of cell-to-cell communication that bacteria use to coordinate collective behaviors, including biofilm formation. mdpi.com Therefore, inhibiting QS is a promising strategy to prevent and treat biofilm-related infections. researchgate.netmdpi.com The combination of temporins with quorum sensing inhibitors (QSIs) can create a powerful synergistic effect. nih.gov While the temporin directly targets the bacterial cell, the QSI disrupts the signaling pathways that regulate biofilm development. nih.govmdpi.com This dual-action approach can be more effective at eradicating biofilms than either agent used alone. nih.gov For example, combining a membrane-active dermaseptin (B158304) derivative with a QSI has been shown to enhance the inhibition of biofilm formation. nih.gov Similarly, the efficacy of the frog skin-derived peptide temporin 1Tb against Staphylococcus epidermidis biofilms was enhanced when combined with L-cysteine, a matrix-inhibiting compound. nih.gov
Future Research Trajectories and Translational Outlook for Temporin 1ca
Advanced Preclinical Models for Efficacy and Mechanistic Studies
The evaluation of Temporin-1Ca's therapeutic potential necessitates the use of sophisticated preclinical models that can accurately predict its efficacy and elucidate its mechanisms of action. Traditional two-dimensional cell cultures, while useful for initial screening, often fail to replicate the complex microenvironment of tissues. Therefore, a shift towards more physiologically relevant models is crucial.
Three-dimensional (3D) organoid and spheroid cultures, for instance, offer a more accurate representation of in vivo conditions. These models can be used to study the antimicrobial and anticancer effects of this compound in a context that mimics the native tissue architecture. For antimicrobial studies, this allows for the investigation of peptide efficacy against bacteria within a biofilm matrix, a common challenge in clinical settings. mdpi.com In cancer research, 3D models can provide insights into peptide penetration, tumor cell killing, and interactions with the tumor microenvironment.
Animal models remain indispensable for preclinical evaluation. Mouse models of localized infections, such as skin and soft tissue infections or wound infections, can be employed to assess the topical efficacy of this compound. For systemic infections, sepsis models can provide data on the peptide's in vivo stability, distribution, and therapeutic window. plos.org Similarly, xenograft and patient-derived xenograft (PDX) models in mice are the gold standard for evaluating anticancer agents. These models allow for the assessment of this compound's ability to inhibit tumor growth and can help identify potential biomarkers of response.
Furthermore, ex vivo tissue assays using excised human or animal tissues can provide valuable data on the absorption, permeation, and metabolism of this compound in a setting that retains physiological tissue architecture and many functional parameters. pharmoutsourcing.com
Development of Novel Delivery Systems for Enhanced Bioavailability in Preclinical Settings
Several strategies are being explored for this compound and other antimicrobial peptides (AMPs). Encapsulation within nanoparticles, such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles, can shield the peptide from proteases and improve its pharmacokinetic profile. nih.gov These formulations can be further modified with targeting ligands to enhance accumulation at the desired site, be it a tumor or an infected tissue.
For oral delivery, which is often limited by the harsh environment of the gastrointestinal tract, advanced formulations are being investigated. mdpi.com These include enteric coatings and expandable drug delivery systems designed to release the peptide in specific regions of the intestine where absorption is more favorable. mdpi.com Additive manufacturing technologies, such as 3D printing, are also being explored to create sophisticated oral delivery devices. mdpi.com
Exploration of Broadened Therapeutic Applications (e.g., Regenerative Medicine, Immunomodulation)
Beyond its established antimicrobial and anticancer activities, the unique properties of this compound suggest its potential in other therapeutic areas, notably regenerative medicine and immunomodulation.
Regenerative Medicine: The ability of some AMPs to promote tissue repair and regeneration is a growing area of interest. pharmatimes.com Peptides can stimulate the proliferation and differentiation of various stem cell types, including mesenchymal stem cells, which are capable of differentiating into bone, cartilage, and muscle cells. pharmatimes.com This opens up possibilities for using this compound, or its derivatives, in treating conditions like osteoarthritis or promoting wound healing. pharmatimes.com The application of peptides in tissue engineering, either alone or in combination with scaffolds and other signaling molecules, is a key approach in regenerative medicine. mdpi.com For instance, some temporins have been shown to stimulate the migration of keratinocytes, suggesting a role in wound healing. mdpi.com
Immunomodulation: Many AMPs possess immunomodulatory properties, meaning they can influence the host's immune response. conicet.gov.arfrontiersin.org Temporin A, a related peptide, has been shown to act as a chemoattractant for immune cells, suggesting a role in orchestrating the immune response to infection. mdpi.com Furthermore, some temporins exhibit anti-inflammatory activity by binding to and neutralizing bacterial components like lipopolysaccharide (LPS), which are potent triggers of inflammation. plos.orgmdpi.com Investigating the immunomodulatory effects of this compound could reveal its potential as a therapeutic agent for inflammatory or autoimmune diseases. The ability to modulate the immune system is a critical aspect of many regenerative medicine strategies as well. glorywellnessng.com
Computational and Bioinformatics Approaches in this compound Research
Computational and bioinformatics tools are playing an increasingly vital role in all stages of peptide-based drug discovery and development, from initial design to preclinical evaluation. biomedpress.orgroutledge.comnih.gov
Peptide Design and Optimization: Computational methods can be used to design novel this compound analogs with improved activity, selectivity, and stability. biomedpress.org By creating 3D models of the peptide and its interactions with microbial or cancer cell membranes, researchers can predict how specific amino acid substitutions will affect its therapeutic properties. biomedpress.org For example, computational studies have been used to design fusion proteins incorporating temporins with other molecules to enhance their targeting and efficacy. biomedpress.org
Mechanism of Action Studies: Molecular dynamics simulations can provide detailed insights into the mechanism by which this compound interacts with and disrupts cell membranes. biomedpress.org These simulations can help to visualize the peptide's conformational changes upon membrane binding and the subsequent formation of pores or other disruptive structures.
Predictive Modeling: Bioinformatics and machine learning algorithms can be used to analyze large datasets from preclinical studies to identify patterns and predict therapeutic outcomes. care-graduateschool.fr For instance, by analyzing the genomic and proteomic data of cancer cells, it may be possible to predict their sensitivity to this compound. nih.gov This can aid in the selection of patients most likely to benefit from the therapy and in the design of more effective clinical trials. nih.gov
Systems Biology: A systems-level analysis, integrating data from the molecular to the organismal level, can help to understand the complex biological networks affected by this compound treatment. nih.gov This holistic approach can reveal off-target effects and identify potential synergistic combinations with other drugs.
Challenges and Opportunities in the Development of this compound-Derived Therapeutics
The development of this compound into a clinically approved therapeutic faces several challenges, but also presents significant opportunities.
Challenges:
Stability and Bioavailability: Like many peptides, this compound is susceptible to proteolytic degradation, which limits its in vivo stability and oral bioavailability. nih.govexlibrisgroup.com Overcoming this requires the development of effective delivery systems or chemical modifications to enhance its resistance to enzymes. nih.gov
Toxicity: While some temporins exhibit selectivity for microbial or cancer cells, potential toxicity to host cells, particularly hemolytic activity, is a concern that needs to be carefully evaluated and managed. conicet.gov.ar
Cost of Production: The chemical synthesis of peptides can be expensive, which could impact the final cost of a this compound-based drug. conicet.gov.ar
Regulatory Hurdles: The path to regulatory approval for novel therapeutics is complex and requires extensive preclinical and clinical data to demonstrate safety and efficacy. oup.com
Opportunities:
Broad-Spectrum Activity: The potential for broad-spectrum antimicrobial activity, including against drug-resistant pathogens, makes this compound an attractive candidate in the face of the growing antibiotic resistance crisis. mdpi.comnih.gov
Novel Mechanism of Action: The membrane-disrupting mechanism of action of many AMPs is less likely to induce resistance compared to conventional antibiotics that target specific metabolic pathways. nih.gov
Versatility: The potential for multiple therapeutic applications, including as an anticancer agent, immunomodulator, and in regenerative medicine, expands the potential market and impact of this compound-derived drugs. mdpi.comnih.gov
Synergistic Potential: this compound may act synergistically with existing antibiotics or anticancer drugs, potentially enhancing their efficacy and reducing the required doses, which could in turn decrease side effects and the development of resistance. plos.orgoup.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
